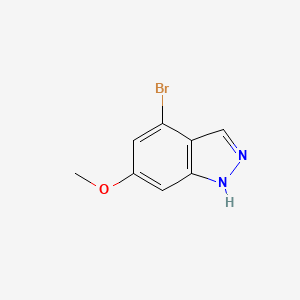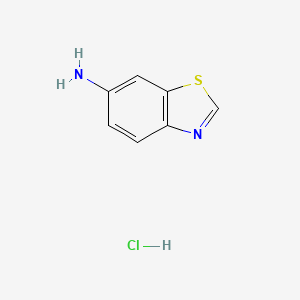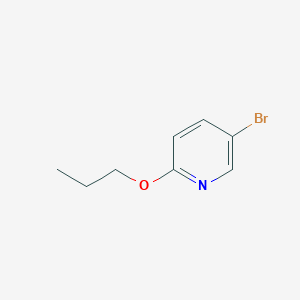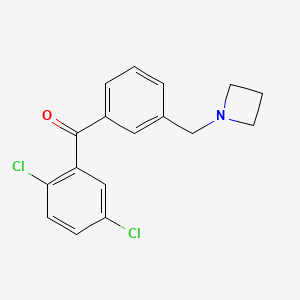
4-ブロモ-6-メトキシ-1H-インダゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-methoxy-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-methoxy-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん作用
4-ブロモ-6-メトキシ-1H-インダゾール: は、抗がん研究で有望な結果を示しています。肝臓、乳がん、白血病などの様々なヒトがん細胞株の生存を阻害する可能性について評価されています。 この化合物は、がん細胞の増殖を阻害する能力があるため、治療薬として更なる研究の対象となっています .
抗血管新生作用
この化合物は、新しい血管の成長を阻害するプロセスである、抗血管新生作用についても研究されています。 これは、腫瘍の栄養と酸素供給を遮断し、腫瘍の成長を阻害する可能性があるため、特にがん治療において重要です .
抗酸化作用
抗酸化研究の分野では、4-ブロモ-6-メトキシ-1H-インダゾール誘導体は、フリーラジカルを捕捉する能力についてスクリーニングされています。 酸化ストレスは、神経変性疾患を含む様々な疾患に関与しているため、これは重要です .
インダゾール誘導体の合成
この化合物は、様々なインダゾール誘導体の合成における重要な中間体として役立ちます。 これらの誘導体は、降圧剤、抗うつ剤、抗菌剤など、幅広い医薬品の用途を持っています .
キナーゼ経路の阻害剤
4-ブロモ-6-メトキシ-1H-インダゾール: は、RAS/RAF/MEK/ERKとPI3K/AKT/PTEN/MTOR経路のデュアル阻害剤の調製に使用されます。 これらの経路は、細胞シグナル伝達において重要であり、がんなどの疾患ではしばしば調節不全になります .
抗増殖活性
この化合物は、様々な種類のがんから由来する腫瘍細胞株に対して抗増殖活性を評価された、新規N-フェニル-1H-インダゾール-1-カルボキサミドを調製するための研究の一部でした .
HIVプロテアーゼ阻害剤の開発
4-ブロモ-6-メトキシ-1H-インダゾールなどのインダゾール含有化合物は、HIVプロテアーゼ阻害剤の製造における可能性のある用途について調査されています。 この応用は、HIV/AIDSに対する継続的な闘いにおいて不可欠です .
セロトニン受容体拮抗薬
セロトニン受容体拮抗薬の開発に関する研究では、インダゾール誘導体も利用されています。 これらの拮抗薬は、脳内のセロトニンレベルを調節することにより、神経疾患の治療に役立つ可能性があります .
作用機序
Target of Action
4-Bromo-6-methoxy-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole compounds are known to inhibit, regulate, and/or modulate certain kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
Indazole compounds are known to affect several biochemical pathways. For instance, they can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are involved in cell growth, proliferation, and survival, and their inhibition can lead to the suppression of these processes, which is beneficial in the treatment of diseases like cancer .
Result of Action
The result of the action of 4-Bromo-6-methoxy-1H-indazole is likely to be the inhibition of the growth and proliferation of certain cells, given its potential role as an inhibitor of various kinases and biochemical pathways . This could make it useful in the treatment of diseases characterized by abnormal cell growth and proliferation, such as cancer .
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromo-6-methoxy-1H-indazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, 4-Bromo-6-methoxy-1H-indazole may act as an inhibitor of specific kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Cellular Effects
The effects of 4-Bromo-6-methoxy-1H-indazole on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Bromo-6-methoxy-1H-indazole has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 4-Bromo-6-methoxy-1H-indazole exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, 4-Bromo-6-methoxy-1H-indazole may inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can result in the downregulation of signaling pathways that are critical for cell proliferation and survival. Additionally, 4-Bromo-6-methoxy-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Bromo-6-methoxy-1H-indazole in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat may lead to the breakdown of 4-Bromo-6-methoxy-1H-indazole, resulting in reduced efficacy. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methoxy-1H-indazole vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 4-Bromo-6-methoxy-1H-indazole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
4-Bromo-6-methoxy-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux of 4-Bromo-6-methoxy-1H-indazole can influence its overall efficacy and toxicity, as the accumulation of certain metabolites may enhance or diminish its effects .
Transport and Distribution
The transport and distribution of 4-Bromo-6-methoxy-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, which regulate its intracellular concentration. Additionally, binding proteins can facilitate the distribution of 4-Bromo-6-methoxy-1H-indazole to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-Bromo-6-methoxy-1H-indazole is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-6-methoxy-1H-indazole within these compartments can affect its interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
4-bromo-6-methoxy-1H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGWZLFBKVMEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2)C(=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646351 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-83-2 |
Source


|
| Record name | 4-Bromo-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














